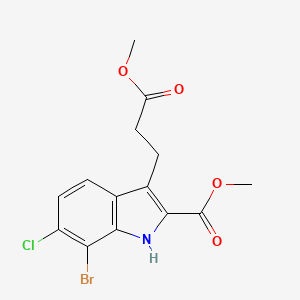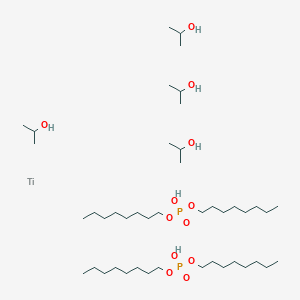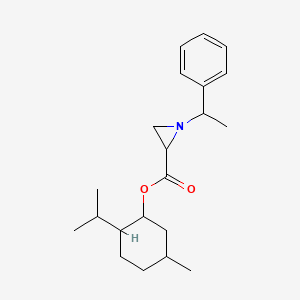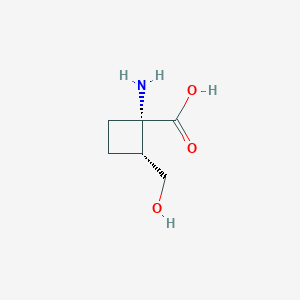![molecular formula C29H28FN7O4S2 B12281667 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)
4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide is a complex organic compound that belongs to the class of pyrimido[4,5-b]indoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide involves multiple steps, starting from the preparation of the pyrimido[4,5-b]indole core. The key steps include:
Formation of the Pyrimido[4,5-b]indole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Sulfonylation and Fluorination: The sulfonyl and fluorophenyl groups are added using sulfonyl chlorides and fluorobenzenes under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides, and fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in targeting specific proteins and enzymes involved in disease pathways.
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit certain cellular processes.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-quinoline
- 4-Amino-5-(4-chlorophenyl)-6,7-dimethoxy-2-quinoline
Uniqueness
Compared to similar compounds, 4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide exhibits unique structural features, such as the presence of both methoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and therapeutic development.
Eigenschaften
Molekularformel |
C29H28FN7O4S2 |
|---|---|
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
4-(6,7-dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C29H28FN7O4S2/c1-40-24-15-22-23(16-25(24)41-2)34-27-26(22)28(32-17-31-27)36-11-13-37(14-12-36)29(42)33-19-7-9-21(10-8-19)43(38,39)35-20-5-3-18(30)4-6-20/h3-10,15-17,35H,11-14H2,1-2H3,(H,33,42)(H,31,32,34) |
InChI-Schlüssel |
JRPONRKZBDUIEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)N=CN=C3N4CCN(CC4)C(=S)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C=C6)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
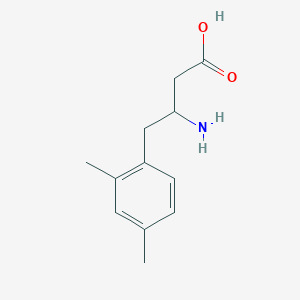
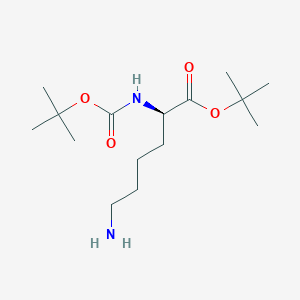
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
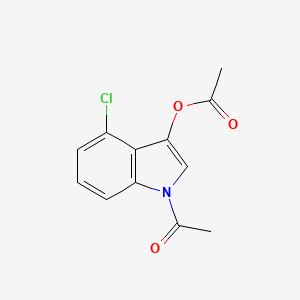
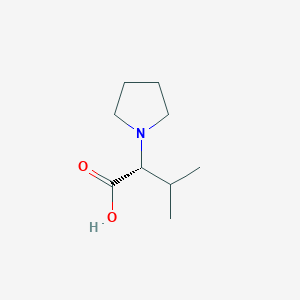
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)
